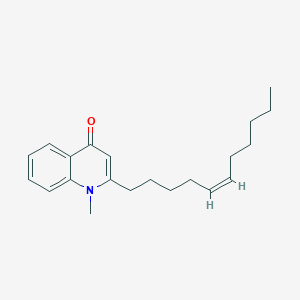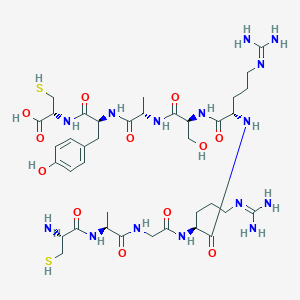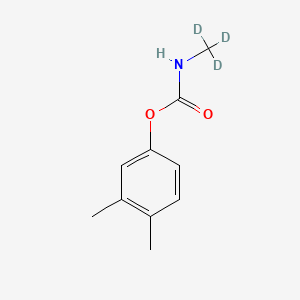
Meobal-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Meobal-d3 is a deuterium-labeled version of Meobal, an acetylcholinesterase inhibitor commonly used as an insecticide . The compound has a molecular formula of C10H10D3NO2 and a molecular weight of 182.23. The deuterium labeling is significant as it can affect the pharmacokinetic and metabolic profiles of the compound .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Meobal-d3 involves the incorporation of deuterium into the Meobal molecule. This is typically achieved through the use of deuterated reagents in the synthesis process. The specific synthetic route and reaction conditions are proprietary and not publicly disclosed in detail .
Industrial Production Methods
Industrial production of this compound follows similar principles as its laboratory synthesis but on a larger scale. The process involves the use of deuterated reagents and controlled reaction conditions to ensure the incorporation of deuterium atoms into the Meobal structure .
Analyse Chemischer Reaktionen
Types of Reactions
Meobal-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound .
Wissenschaftliche Forschungsanwendungen
Meobal-d3 has several scientific research applications, including:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in metabolic research to understand the metabolic pathways and interactions of acetylcholinesterase inhibitors.
Medicine: Investigated for its potential therapeutic applications due to its acetylcholinesterase inhibitory properties.
Industry: Utilized in the development of insecticides and other agrochemical products
Wirkmechanismus
Meobal-d3 exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. The inhibition of acetylcholinesterase leads to an accumulation of acetylcholine, resulting in prolonged nerve impulses. This mechanism is particularly effective in insecticides, where it disrupts the nervous system of insects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Meobal: The non-deuterated version of Meobal-d3, also an acetylcholinesterase inhibitor.
Carbaryl: Another acetylcholinesterase inhibitor used as an insecticide.
Uniqueness
This compound is unique due to its deuterium labeling, which can alter its pharmacokinetic and metabolic profiles. This makes it a valuable tool in research for studying the effects of deuterium substitution on drug metabolism and pharmacokinetics .
Eigenschaften
Molekularformel |
C10H13NO2 |
|---|---|
Molekulargewicht |
182.23 g/mol |
IUPAC-Name |
(3,4-dimethylphenyl) N-(trideuteriomethyl)carbamate |
InChI |
InChI=1S/C10H13NO2/c1-7-4-5-9(6-8(7)2)13-10(12)11-3/h4-6H,1-3H3,(H,11,12)/i3D3 |
InChI-Schlüssel |
WCJYTPVNMWIZCG-HPRDVNIFSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])NC(=O)OC1=CC(=C(C=C1)C)C |
Kanonische SMILES |
CC1=C(C=C(C=C1)OC(=O)NC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


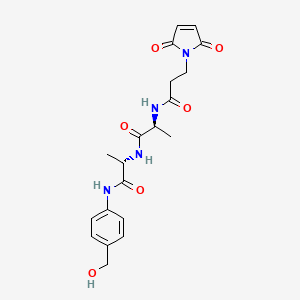

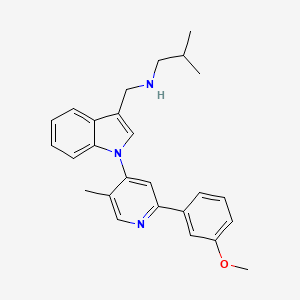
![4-chloro-N-[4-(4-oxo-3H-quinazolin-2-yl)phenyl]benzamide](/img/structure/B12402220.png)
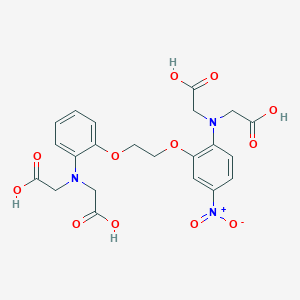

![(4aS,6aS,6bR,10E,12aR)-2,2,6a,6b,9,9,12a-heptamethyl-10-[(E)-3-phenylprop-2-enoyl]oxyimino-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid](/img/structure/B12402230.png)
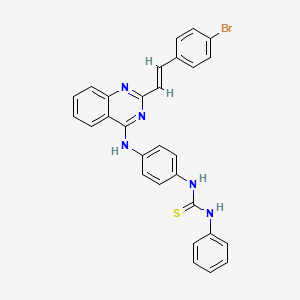

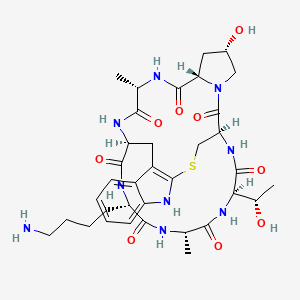
![(2R,4R,5R)-5-[2-chloro-6-(cyclopentylamino)purin-9-yl]-4-fluoro-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12402267.png)
